molecular formula C20H22F2N2O3S B2686913 N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-26-6

N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2686913
CAS No.: 941955-26-6
M. Wt: 408.46
InChI Key: CLDLBQFHTTWBIL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a tosylpiperidine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,4-difluorobenzene and an appropriate nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce partially or fully reduced aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving acetamide derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The difluorophenyl group may enhance binding affinity, while the tosylpiperidine moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(1-piperidinyl)acetamide: Lacks the tosyl group, potentially altering its biological activity and solubility.

    N-(2,4-difluorophenyl)-2-(1-tosylpyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring instead of piperidine, which may affect its binding properties and pharmacokinetics.

Uniqueness

N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the combination of the difluorophenyl group and the tosylpiperidine moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c1-14-5-8-17(9-6-14)28(26,27)24-11-3-2-4-16(24)13-20(25)23-19-10-7-15(21)12-18(19)22/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLBQFHTTWBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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